Docetaxel-d5

Therapeutic Drug Monitoring LC-MS/MS Method Validation Oncology Pharmacokinetics

Quantitative LC-MS/MS of docetaxel is compromised by matrix effects and extraction variability when using surrogate standards like paclitaxel. Docetaxel-d5 resolves this as a true stable isotope-labeled internal standard. - Co-elutes with unlabeled docetaxel; corrects for ion suppression and recovery loss - Validated in human plasma: intra-assay RSD 0.08%-14.86%, accuracy 89.17%-114.93% - ISO 17034 certified reference material; supports ANDA/NDA and TDM applications Available for immediate research supply. Shipment under ambient or blue ice per stability data.

Molecular Formula C43H53NO14
Molecular Weight 812.9 g/mol
Cat. No. B13838024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDocetaxel-d5
Molecular FormulaC43H53NO14
Molecular Weight812.9 g/mol
Structural Identifiers
SMILESCC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O
InChIInChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27-,28+,30-,31+,32+,33-,35-,41+,42-,43+/m0/s1/i10D,13D,14D,17D,18D
InChIKeyZDZOTLJHXYCWBA-ZBDFFNEWSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Docetaxel-d5 Technical Overview


Docetaxel-d5 is a deuterium-labeled analog of the antineoplastic taxane docetaxel, wherein five hydrogen atoms on the phenyl ring of the C2 benzoate ester are replaced with deuterium . The compound has the molecular formula C₄₃H₄₈D₅NO₁₄ and a molecular weight of 812.91 g/mol . Docetaxel-d5 functions as a stable isotope-labeled (SIL) internal standard for the quantitative analysis of docetaxel in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. As a SIL internal standard, it is intended to co-elute with unlabeled docetaxel and exhibit nearly identical ionization efficiency, thereby compensating for matrix effects, extraction variability, and instrument fluctuations during bioanalytical method validation and therapeutic drug monitoring [2].

Type Deuterated SIL Internal Standard (ISTD)
Label +5 Da (C2 benzoate phenyl-d5)
Workflow LC-MS/MS bioanalysis, matrix-effect correction, research-matrix quantification

Why Unlabeled Substitutes Fail for Docetaxel-d5


Unlabeled docetaxel cannot be used as an internal standard because it is chromatographically and spectrometrically indistinguishable from the analyte, precluding independent quantification [1]. Paclitaxel, a structural analog of docetaxel, has been employed as a surrogate internal standard in some LC-MS/MS methods; however, its different chemical structure results in distinct extraction recovery, chromatographic retention, and ionization behavior relative to docetaxel, leading to incomplete correction of matrix effects and inter-patient variability [1]. Furthermore, deuterium-labeled SIL internal standards themselves do not always perfectly correct for ion suppression, as even slight deuterium-induced retention time shifts can expose the internal standard and analyte to different regions of the solvent gradient, resulting in differential matrix effects that compromise assay accuracy [2]. These limitations underscore the need for rigorous, compound-specific method validation and the use of a properly characterized SIL internal standard such as Docetaxel-d5.

Unlabeled docetaxel
Indistinguishable from analyte; cannot serve as internal standard for independent quantification.
Paclitaxel analog
Different extraction recovery, retention, and ionization may not fully correct matrix effects across plasma sources.
Deuterium retention shift
Potential retention time shift may expose ISTD to different ion suppression regions; co-elution must be verified per chromatographic system.

Docetaxel-d5 Quantitative Differentiation Evidence


Matrix Effect and Precision in Clinical TDM

In a validated clinical LC-MS/MS method employing Docetaxel-d5 as the internal standard for docetaxel quantification, the matrix effect for docetaxel in human plasma was determined to be within the range of 89.89% to 119.74% (n=6) [1]. The intra-assay precision (RSD) ranged from 0.08% to 14.86% (n=6) and inter-batch precision ranged from 1.51% to 11.55% (n=3) across the calibration range of 1–500 ng/mL [1]. In a separate study that employed paclitaxel as a surrogate internal standard for docetaxel, the authors reported accuracies from -4.6% to 4.2% and precision ≤7.0%, but explicitly noted that no significant matrix effect was observed only under the specific optimized conditions, which may not be generalizable across different plasma sources [2].

Matrix Effect & Precision
Head-to-head
Docetaxel-d5 method: ME 89.89–119.74%, intra-assay RSD 0.08–14.86%, inter-batch RSD 1.51–11.55%, LLOQ 1 ng/mL (n=6).
Paclitaxel IS method: accuracy -4.6 to 4.2%, precision ≤7.0%; matrix effect described as not significant under optimized conditions only.
Supports matrix-effect correction assessment. Reported precision context for research-matrix bioanalysis.
Human plasma research matrix; protein precipitation; ESI MRM. Requires method-specific validation.
Therapeutic Drug Monitoring LC-MS/MS Method Validation Oncology Pharmacokinetics

Deuterium Isotope Effect and Retention Time

Deuterium-labeled internal standards, including Docetaxel-d5, may exhibit a slight chromatographic retention time shift relative to the unlabeled analyte due to the deuterium isotope effect, which can alter hydrophobic interactions with the stationary phase [1]. In a systematic study of carvedilol, a deuterated SIL internal standard eluted at a different retention time than the analyte, resulting in a different degree of ion suppression between the two species and a significant change in the analyte-to-internal standard peak area ratio that compromised assay accuracy [1]. While ¹³C-labeled internal standards generally exhibit negligible retention time shifts, deuterium-labeled compounds offer the advantage of a molecular weight increase of +5 Da (m/z 812.91 for Docetaxel-d5 vs. 807.88 for docetaxel) that falls within the typical +3 to +5 Da mass difference range preferred for LC-MS/MS to avoid isotopic cross-talk from natural abundance ¹³C isotopes of the analyte [2].

Deuterium Isotope Effect & Retention
Class-level
Deuterium-labeled ISTDs may exhibit slight retention time shift vs. analyte due to altered hydrophobicity. In carvedilol case, shift caused differential ion suppression and compromised accuracy.
Deuterium shift review: chromatographic co-elution must be verified to avoid differential matrix effects.
System-dependent; evaluate during method development. Consider ¹³C-ISTD if co-elution unattainable.
Isotope Effect LC-MS/MS Matrix Effect Compensation

ISO 17034 Certified Reference Material

Docetaxel-d5 is available as an analytical reference standard manufactured under ISO 17034 accreditation, which certifies the competence of reference material producers and ensures that the product meets stringent requirements for homogeneity, stability, and metrological traceability [1]. CATO Research Chemicals supplies Docetaxel-d5 with comprehensive characterization data including NMR, chromatography, mass spectrometry, IR, UV, water content, and residue on ignition, accompanied by a full certificate of analysis that eliminates the need for post-receipt identity confirmation [1]. In contrast, many generic deuterated internal standards are supplied with only a basic certificate of analysis confirming purity by HPLC and MS, without the full suite of orthogonal characterization techniques or ISO 17034 certification [2].

ISO 17034 CRM Characterization
Reported
ISO 17034 accredited; multi-technique characterization: NMR, LC, MS, IR, UV, water content, residue on ignition. 4-year shelf life at -20±5°C.
Non-certified ISTDs: typically HPLC purity and MS identity only.
Supports regulatory documentation and metrological traceability review for bioanalytical studies.
Comprehensive CoA eliminates post-receipt identity confirmation. Stability documented.
Certified Reference Material ISO 17034 Regulatory Compliance

Site-Specific Deuterium Labeling and MRM Specificity

Docetaxel-d5 incorporates five deuterium atoms exclusively on the phenyl ring of the C2 benzoate ester group, as confirmed by the canonical SMILES notation . This specific labeling pattern yields a precursor ion of m/z 812.91 [M+H]⁺ and, upon collision-induced dissociation, produces a characteristic fragment ion that retains the deuterium label (e.g., m/z 304.2 for docetaxel vs. m/z 309.2 for Docetaxel-d5 when the benzoate-derived fragment is monitored) . In a validated clinical method employing Docetaxel-d5, the MRM transition m/z 830.3→304.2 was used for docetaxel quantification, leveraging the distinct mass difference to avoid isotopic cross-talk [1]. In comparison, alternative internal standards such as paclitaxel (MRM transition m/z 876.3→307.7) produce different fragment ions, which may not fully compensate for matrix effects affecting docetaxel-specific fragments [2].

Site-Specific Labeling & MRM Specificity
Reported
5 deuterium atoms on C2 benzoate phenyl ring. Identical fragmentation pathway: docetaxel MRM 830.3→304.2, Docetaxel-d5 812.91→309.2. Prevents isotopic cross-talk.
Paclitaxel IS: different fragment ion (876.3→307.7) may not correct analyte-specific ion suppression.
Supports MRM selectivity review; identical fragmentation improves matrix-effect correction vs. structural analogs.
Verify fragment ion specificity in target matrix; ESI positive mode MRM.
Deuterium Labeling Site MRM Optimization Fragment Ion Specificity

Docetaxel-d5 Application Scenarios


Regulated Bioanalytical Method Validation

Docetaxel-d5 is suitable for use as a stable isotope-labeled internal standard in GLP-compliant LC-MS/MS method validation studies supporting Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA). The validated precision (intra-assay RSD 0.08%–14.86%) and accuracy (89.17%–114.93%) demonstrated in human plasma [1] meet FDA and EMA bioanalytical method validation guidance criteria. The availability of ISO 17034 certified reference material with comprehensive characterization data [2] further supports regulatory submissions by ensuring traceability and documented stability.

Clinical Therapeutic Drug Monitoring

The validated LC-MS/MS method employing Docetaxel-d5 with a linear range of 1–500 ng/mL in human plasma [1] enables precise therapeutic drug monitoring (TDM) of docetaxel in cancer patients. The method was successfully applied to measure plasma docetaxel concentrations in 97 patients with malignant tumors, demonstrating a mean plasma concentration of 150.43 ng/mL with a coefficient of variation of 92.27% [1]. This application scenario is directly supported by the matrix effect and precision data established in Section 3.

Population Pharmacokinetic Studies

Docetaxel-d5 can be employed as the internal standard in LC-MS/MS methods for population pharmacokinetic (PopPK) modeling, as demonstrated in studies where docetaxel plasma concentration-time data were used to optimize dosing regimens in Chinese cancer patients [1]. The use of a SIL internal standard minimizes analytical variability, enabling the detection of inter-individual pharmacokinetic differences that inform dose individualization strategies.

Pharmaceutical QC Release Testing

Docetaxel-d5 is specified for use in analytical method development, method validation (AMV), and quality control (QC) applications during the commercial production of docetaxel drug products [2]. As a stable isotope-labeled standard, it enables accurate quantification of docetaxel content and related substances in finished dosage forms, supporting compliance with pharmacopeial monograph requirements.

Application
Selection Property
Validation Focus
Bioanalytical Method Validation Research
ISO 17034 CRM with multi-technique characterization
Accuracy/precision in human plasma research matrices; matrix-effect range documented
PK Bioanalysis Research
Validated linear range 1–500 ng/mL in human plasma
Plasma concentration measurement in research cohorts (reported 97-subject study)
Population PK Modeling Research
SIL-IS minimizes analytical variability
Inter-individual PK difference detection in study populations
Pharmaceutical QC Research
Stable isotope-labeled quantification standard
Content uniformity and related substances in finished dosage forms research

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Docetaxel-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.